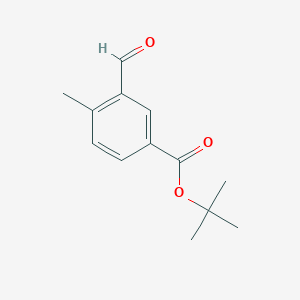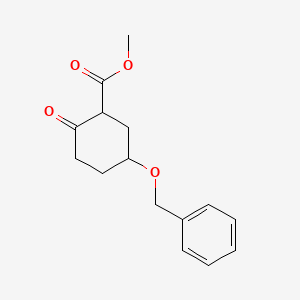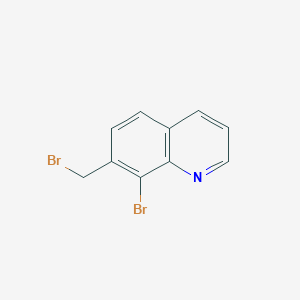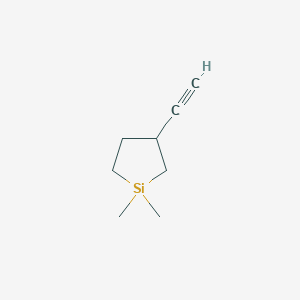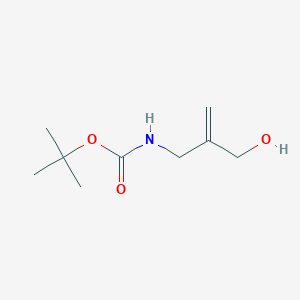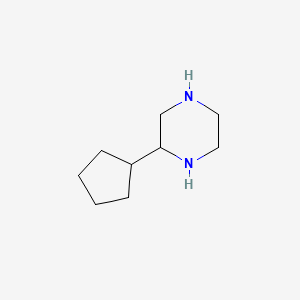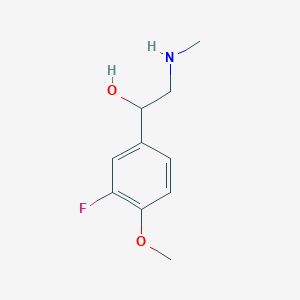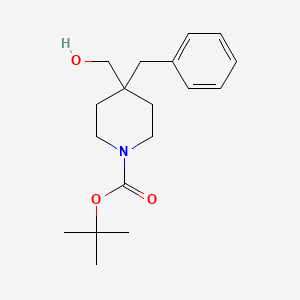![molecular formula C7H17Cl2N3O3S B13556585 1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-olhydrochloride](/img/structure/B13556585.png)
1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-olhydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a piperazine ring, a sulfonyl group, and a chlorinated propanol moiety. These structural features contribute to its diverse chemical reactivity and potential therapeutic properties .
Vorbereitungsmethoden
The synthesis of 1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-olhydrochloride involves several steps, typically starting with the preparation of the piperazine derivative. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of specific catalysts .
Analyse Chemischer Reaktionen
1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-olhydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-olhydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chlorinated propanol moiety can participate in covalent bonding with nucleophilic sites on biomolecules, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-olhydrochloride can be compared with other similar compounds, such as:
1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-ol: Lacks the hydrochloride group, which can affect its solubility and reactivity.
1-Chloro-3-[(piperazine-1-sulfonyl)amino]butan-2-ol: Has a butanol group instead of propanol, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential therapeutic benefits .
Eigenschaften
Molekularformel |
C7H17Cl2N3O3S |
|---|---|
Molekulargewicht |
294.20 g/mol |
IUPAC-Name |
N-(3-chloro-2-hydroxypropyl)piperazine-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C7H16ClN3O3S.ClH/c8-5-7(12)6-10-15(13,14)11-3-1-9-2-4-11;/h7,9-10,12H,1-6H2;1H |
InChI-Schlüssel |
PVUDNRZCENEEGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)S(=O)(=O)NCC(CCl)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


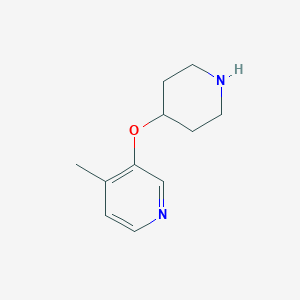
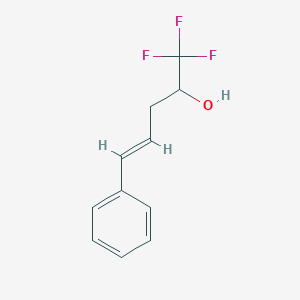
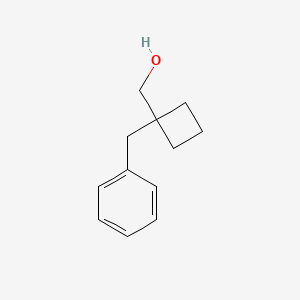

![Tert-butyl 3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13556536.png)
